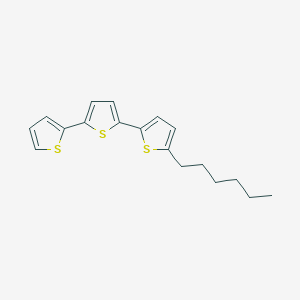

2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Description

Significance of Conjugated Oligothiophenes in Advanced Materials Science

Conjugated oligothiophenes have become one of the most significant classes of organic semiconductors in the last decade, finding applications in a variety of electronic devices. rsc.org These materials are central to a highly interdisciplinary field of research, which spans from the fabrication of electronic and optoelectronic devices to the development of selective sensors for biopolymers. bohrium.comresearchgate.net Their exceptional electrical and optical properties, coupled with excellent chemical and thermal stability, make them foundational materials for applications such as thin-film transistors (TFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgnih.gov

Contextual Overview of 2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene within π-Conjugated Systems

The chemical compound this compound, also known by the synonym 5-Hexyl-2,2':5',2''-terthiophene, is a member of the oligothiophene family. nih.gov Its structure consists of three thiophene (B33073) rings linked together, forming a π-conjugated system, with a hexyl group attached to one of the terminal thiophene units. This extended system of delocalized π-electrons, created by the overlapping p-orbitals of the thiophene rings, is the source of its valuable electronic and optical properties. nih.gov

Within the broader category of π-conjugated systems, thiophene-based molecules are among the most studied due to their chemical stability and the relative ease with which their properties can be modified. researchgate.netacs.org The structure of this compound is a clear example of how functionality can be introduced. The hexyl chain, an alkyl substituent, is primarily added to enhance the material's solubility in organic solvents, which improves its processability for creating thin films for electronic devices. The core terthiophene (three-ring) structure provides the necessary electronic framework for semiconductor behavior. The length of the conjugated backbone, in this case, three thiophene units, is a critical parameter that influences the material's energy levels and, consequently, its optical and electronic characteristics.

Research Trajectories and Academic Importance of this Specific Thiophene Derivative

Research into this compound and similar oligothiophenes is driven by the need to establish clear structure-property relationships that can guide the design of new and more efficient organic electronic materials. acs.org As a well-defined molecule, it serves as an excellent model system for understanding the fundamental electronic processes in more complex polythiophenes. acs.org

Academic interest in this specific derivative lies in its potential as an active material in organic electronics. The extended conjugation of the three thiophene rings results in a lowered HOMO-LUMO bandgap, estimated to be around 2.5–3.0 eV, which is a crucial property for a semiconductor. Its structure makes it a building block for creating larger conjugated polymers or more complex molecular architectures for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The presence of the flexible hexyl chain is noted to improve processability, although it may result in lower thermal stability compared to derivatives with more rigid substituents.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 151271-42-0 nih.gov |

| Molecular Formula | C₁₈H₂₀S₃ nih.gov |

| Molecular Weight | 332.6 g/mol nih.gov |

| Common Synonym | 5-Hexyl-2,2':5',2''-terthiophene nih.gov |

| Conjugation Length | Three thiophene rings |

| Estimated Bandgap | ~2.5–3.0 eV |

Properties

IUPAC Name |

2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20S3/c1-2-3-4-5-7-14-9-10-17(20-14)18-12-11-16(21-18)15-8-6-13-19-15/h6,8-13H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMUANVIIFUZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Conformation of 2 Hexyl 5 5 Thiophen 2 Ylthiophen 2 Yl Thiophene

Planarity and Extended π-Conjugation Analysis in the Oligothiophene Backbone

The core of 2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene consists of three thiophene (B33073) rings linked in a linear fashion. This arrangement facilitates the formation of an extended π-conjugated system, which is fundamental to its semiconducting properties. The degree of planarity within this oligothiophene backbone directly influences the extent of π-electron delocalization. A more planar conformation leads to a smaller HOMO-LUMO gap and enhanced charge carrier mobility.

However, perfect planarity is often hindered by steric interactions between adjacent thiophene units. The molecule can adopt either an anti or syn conformation, with the anti conformation being generally more stable due to reduced steric hindrance. Quantum-chemical modeling and experimental techniques have been employed to study the planarity of similar oligothiophenes. core.ac.uknih.gov For instance, in some light-responsive oligothiophenes, the backbone can be mechanically induced to assume a more planar conformation, leading to a measurable shift in its optical absorption spectrum. core.ac.uknih.gov This highlights the sensitive relationship between the planarity of the thiophene backbone and the material's electronic properties. The random sequence of monomer units in some polythiophenes can lead to twisting of the thiophene rings, which hinders close packing and reduces electrical conductivity. nih.gov

Steric and Electronic Influence of the Hexyl Substituent on Molecular Geometry

The attachment of a hexyl group at the 2-position of the terminal thiophene ring serves a dual purpose. Primarily, this alkyl chain significantly enhances the solubility of the molecule in common organic solvents, which is a crucial attribute for solution-based fabrication techniques used in organic electronics.

From a structural standpoint, the hexyl substituent exerts both steric and electronic effects on the molecular geometry. The flexible nature of the alkyl chain can influence the packing of the molecules in the solid state. While the electronic influence of an alkyl group is generally considered to be weakly electron-donating, this can subtly modulate the electron density within the π-conjugated system. Systematic studies on related coordination polymers have shown that substitutions on organic linkers can fine-tune the electronic structures of the materials. rsc.org The steric bulk of the hexyl group can also impact the inter-ring torsion angles, potentially causing a slight deviation from planarity in the oligothiophene backbone.

Intermolecular Interactions and Solid-State Packing Phenomena in Thiophene Derivatives

In the solid state, the performance of an organic semiconductor is heavily dependent on the arrangement of molecules, a phenomenon known as solid-state packing. The intermolecular interactions between adjacent molecules of this compound dictate the efficiency of charge transport.

Several types of non-covalent interactions are at play in the packing of thiophene derivatives. These include π-π stacking interactions between the aromatic thiophene rings and van der Waals forces. acs.orgfigshare.com The sulfur atoms in the thiophene rings can also participate in S⋯S interactions, which have been shown to play a significant role in directing the two-dimensional self-assembly of fused thiophene derivatives. rsc.org

| Interaction Type | Role in Solid-State Packing |

| π-π Stacking | Facilitates charge transport between adjacent oligothiophene backbones. |

| S⋯S Interactions | Can direct the self-assembly and influence the molecular packing motifs. rsc.org |

| Van der Waals Forces | Contribute to the overall cohesion of the crystal lattice. |

| Alkyl Chain Interdigitation | Influences the lamellar packing structure and spacing between conjugated backbones. |

Conformational Flexibility and Dihedral Angles in Oligothiophene Units

The single bonds connecting the thiophene rings in the oligomer are not rigid, allowing for a degree of rotational freedom. This conformational flexibility is characterized by the dihedral angles between adjacent thiophene units. These angles are a critical determinant of the effective conjugation length.

Electronic Structure and Spectroscopic Characterization of 2 Hexyl 5 5 Thiophen 2 Ylthiophen 2 Yl Thiophene

Electronic Band Structure and Molecular Orbital Properties

The electronic behavior of conjugated oligomers like 2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is fundamentally governed by the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals dictate the material's charge transport capabilities and its optical properties.

Determination and Tuning of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels of oligothiophenes are critical parameters for their application in electronic devices, as they determine the efficiency of charge injection and transport. The HOMO level corresponds to the ionization potential and is associated with the material's ability to donate an electron (p-type behavior), while the LUMO level relates to the electron affinity and the ability to accept an electron (n-type behavior).

These energy levels are typically determined experimentally using electrochemical methods such as cyclic voltammetry (CV). From the onset oxidation potential, the HOMO level can be estimated, while the LUMO level can be derived from the onset reduction potential or calculated by adding the optical band gap energy to the HOMO energy. Theoretical calculations using Density Functional Theory (DFT) are also widely employed to model and predict these orbital energies.

For alkyl-substituted terthiophenes, the electronic properties are dominated by the π-conjugated terthiophene backbone. The addition of an alkyl chain, such as a hexyl group, primarily serves to improve solubility and processability. It has a minor electronic effect, acting as a weak electron-donating group which can slightly raise the HOMO level compared to the unsubstituted parent compound, α-terthiophene.

Data for the closely related isomer, 5-Hexyl-2,2':5',2''-terthiophene, provides specific energy level values. The HOMO level was determined to be -5.31 eV and the LUMO level was -2.35 eV. The tuning of these energy levels in oligothiophene systems is primarily achieved by modifying the length of the conjugated chain. Extending the conjugation from a terthiophene to a quaterthiophene or sexithiophene results in a raising of the HOMO level and a lowering of the LUMO level, thereby reducing the energy gap.

| Compound | HOMO (eV) | LUMO (eV) | Method |

|---|---|---|---|

| 5-Hexyl-2,2':5',2''-terthiophene | -5.31 | -2.35 | Cyclic Voltammetry / Optical |

Optical Energy Gap Analysis and Band Gap Engineering in Oligothiophene Systems

The optical energy gap (or band gap) is the energy difference between the HOMO and LUMO levels and corresponds to the minimum energy required to excite an electron from the ground state to an excited state. This is a crucial property that determines the wavelength of light a material absorbs and emits. It can be estimated from the onset of the lowest energy absorption band in the UV-Vis spectrum.

For 5-Hexyl-2,2':5',2''-terthiophene, the optical band gap is reported as 2.96 eV. This value is characteristic of a three-ring oligothiophene system.

Band gap engineering in oligothiophenes is a well-established strategy for tuning their optical and electronic properties for specific applications. The most effective method for tuning the band gap is to vary the length of the conjugated backbone. As the number of thiophene (B33073) units increases, the π-electron delocalization becomes more extensive. This leads to a stabilization of the LUMO and destabilization of the HOMO, resulting in a systematic decrease in the energy gap. This trend is a hallmark of conjugated oligomers and allows for precise color tuning from the UV region for short oligomers to the visible region for longer ones. For instance, the band gap decreases significantly from bithiophene to terthiophene and further to quaterthiophene.

| Compound | Absorption Max λmax (nm) | Optical Band Gap (Egopt) (eV) |

|---|---|---|

| 2,2'-Bithiophene | 302 | ~3.7 |

| α-Terthiophene | 355 | ~3.2 |

| 5-Hexyl-2,2':5',2''-terthiophene | 362 | 2.96 |

Light Absorption and Emission Characteristics

The interaction of this compound with light is characterized by its absorption and emission spectra, which provide information about its electronic transitions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Investigations

UV-Vis absorption spectroscopy is used to study the electronic transitions within a molecule. For conjugated systems like terthiophene, the most intense and lowest-energy absorption band in the near-UV or visible region is attributed to the π-π* electronic transition, corresponding to the promotion of an electron from the HOMO to the LUMO.

The absorption spectrum of 5-Hexyl-2,2':5',2''-terthiophene in tetrahydrofuran (B95107) (THF) solution shows a strong absorption maximum (λmax) at 362 nm. The position of this maximum is primarily determined by the terthiophene core, while the hexyl group ensures good solubility, allowing for solution-based measurements. The presence of vibronic structuring in the absorption spectrum is common for well-defined oligothiophenes and reflects the coupling of electronic transitions to vibrational modes of the molecule.

| Compound | Solvent | Absorption Max λmax (nm) |

|---|---|---|

| 5-Hexyl-2,2':5',2''-terthiophene | THF | 362 |

Photoluminescence (PL) Spectroscopy and Fluorescence Properties

Following absorption of light and promotion to an excited state, the molecule can relax back to the ground state by emitting a photon, a process known as photoluminescence or fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light. The difference in energy between the absorption maximum and the emission maximum is known as the Stokes shift.

The photoluminescence spectrum of 5-Hexyl-2,2':5',2''-terthiophene in THF solution exhibits an emission maximum (λem) at 434 nm. This results in a significant Stokes shift of 72 nm, which is indicative of a geometry relaxation in the excited state before emission occurs. The fluorescence quantum yield, which measures the efficiency of the emission process, is an important parameter for applications in light-emitting devices. For many oligothiophenes, the quantum yield is sensitive to the molecular environment and aggregation state.

| Compound | Solvent | Emission Max λem (nm) | Stokes Shift (nm) |

|---|---|---|---|

| 5-Hexyl-2,2':5',2''-terthiophene | THF | 434 | 72 |

Solvatochromic Shift Studies on Photophysical Behavior

Solvatochromism refers to the change in the position of a molecule's absorption or emission spectral bands as the polarity of the solvent is changed. This phenomenon arises from the differential solvation of the molecule's ground and excited electronic states. If the excited state is more polar than the ground state, a bathochromic (red) shift is typically observed in the emission spectrum with increasing solvent polarity.

For simple alkyl-substituted oligothiophenes like 2-hexyl-terthiophene, which lack strong, permanent dipoles, significant solvatochromic shifts are not generally expected. The photophysical behavior is primarily influenced by general solvent effects, such as refractive index and polarizability, rather than strong dipole-dipole interactions with polar solvent molecules. Studies on poly(3-alkylthiophene)s have shown that changes in optical properties in different solvents are often subtle and not always correlated with simple measures of solvent polarity. Any observed shifts are typically small and can be attributed to weak interactions that slightly stabilize the excited state to different extents in various solvents. A more pronounced solvatochromic behavior is typically engineered by introducing strong electron-donating and electron-accepting groups into the oligothiophene structure, which creates a significant change in dipole moment upon excitation.

General studies on similar alkyl-substituted oligothiophenes have been conducted, exploring their synthesis, and broader electrochemical and photophysical characteristics. These studies indicate that such compounds are of interest for applications in organic electronics due to their tunable electronic properties. However, detailed cyclic voltammetry data, including specific oxidation and reduction potentials, and precise HOMO/LUMO energy levels for this compound, have not been reported in the accessed literature.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline, including the specific data tables on its electrochemical properties and the correlation with molecular orbital energies. Further experimental research would be required to determine these specific characteristics for the compound .

Computational Chemistry and Theoretical Modeling of 2 Hexyl 5 5 Thiophen 2 Ylthiophen 2 Yl Thiophene

Density Functional Theory (DFT) Applications for Electronic and Optical Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the optoelectronic and structural properties of thiophene-based conjugated molecules. e3s-conferences.orgscienceopen.com Calculations are typically performed using functionals like B3LYP in conjunction with basis sets such as 6-31G(d) to obtain optimized molecular geometries and electronic properties. e3s-conferences.orgdntb.gov.ua These theoretical studies provide deep insights into the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap, which are crucial for predicting the behavior of the material in electronic devices. e3s-conferences.org

Table 1: Representative Calculated Dipole Moments for a Thiophene (B33073) Oligomer

| State | Dipole Moment (Debye) |

| Ground State (µg) | 1.5 D |

| Excited State (µe) | 3.8 D |

Note: This table presents typical values for similar oligothiophenes to illustrate the concepts discussed.

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting its reactive sites. researchgate.net The MESP surface illustrates regions of negative electrostatic potential (shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (shown in blue), which are electron-deficient and prone to nucleophilic attack. mdpi.com For thiophene-containing compounds, the negative potential is typically concentrated over the sulfur atoms and the π-conjugated system of the thiophene rings. In contrast, positive potentials are generally found around the hydrogen atoms. researchgate.netmdpi.com This analysis helps in understanding the intermolecular interaction profiles of the molecule. mdpi.com

Global Chemical Reactivity Descriptors (GCRDs) are calculated using the energies of the HOMO and LUMO orbitals to understand the relationship between a molecule's structure, stability, and reactivity. researchgate.net Key descriptors include the HOMO-LUMO energy gap (E_gap), ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.comnih.gov The energy gap is a particularly important index of stability; a smaller gap generally implies higher chemical reactivity. dntb.gov.uamdpi.com These parameters are crucial for qualitatively understanding the chemical reactivity of molecules. mdpi.com

Table 2: Representative Global Chemical Reactivity Descriptors

| Parameter | Formula | Typical Value (eV) |

| E_HOMO | - | -5.20 eV |

| E_LUMO | - | -1.85 eV |

| Energy Gap (E_gap) | E_LUMO - E_HOMO | 3.35 eV |

| Ionization Potential (I) | -E_HOMO | 5.20 eV |

| Electron Affinity (A) | -E_LUMO | 1.85 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.53 eV |

| Chemical Hardness (η) | (I - A) / 2 | 1.68 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.71 eV |

Note: This table presents plausible calculated values for a molecule of this type based on literature for related compounds to illustrate the concepts. dntb.gov.uanih.gov

Quantum Chemical Investigations into π-Conjugation and Charge Delocalization

Quantum chemical calculations provide detailed insights into the nature of π-conjugation and charge delocalization along the molecular backbone of compounds like 2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene. The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly revealing. For conjugated oligothiophenes, the HOMO is typically characterized by a π-bonding character with electron density delocalized across the entire thiophene backbone. The LUMO is a corresponding π*-antibonding orbital, also delocalized along the conjugated system. e3s-conferences.org This extensive delocalization of π-electrons is fundamental to the semiconductor properties of these materials, facilitating charge transport. The distribution of these orbitals shows that electron density is primarily located on the conjugated terthiophene core, with minimal contribution from the aliphatic hexyl side chain.

Theoretical Simulations of Intermolecular Interactions and Solid-State Packing

The arrangement of molecules in the solid state is critical for the performance of organic electronic devices, as it dictates charge transport efficiency. tandfonline.comresearchgate.net Theoretical simulations using methods such as solid-state DFT can provide a balanced description of the structure and energetics of thiophene-based oligomers and polymers. researchgate.net These calculations help to confirm that experimentally observed crystal structures correspond to well-defined energy minima. researchgate.net

In the solid state, oligothiophenes are driven to adopt specific packing arrangements, such as herringbone or π-π stacking, to optimize intermolecular interactions. tandfonline.com The dominant forces stabilizing the crystal structure include van der Waals dispersion forces, particularly π-π stacking between the thiophene rings of adjacent molecules, as well as C-H···π and S···S interactions. tandfonline.commdpi.com The presence of the hexyl side chain influences the packing, often leading to a lamellar structure where the conjugated backbones are segregated from the aliphatic side chains. This molecular organization directly impacts the electronic coupling between molecules and, consequently, the charge carrier mobility.

Validation of Theoretical Predictions through Comparison with Experimental Spectroscopic Data

A critical step in computational modeling is the validation of theoretical results against experimental data. researchgate.net The accuracy of DFT calculations can be benchmarked by comparing the predicted electronic and vibrational spectra with experimentally measured ones. For instance, time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, and the predicted maximum absorption wavelength (λmax) can be compared with experimental UV-Vis spectra. e3s-conferences.orgrsc.org

Discrepancies between theoretical and experimental values can often be attributed to the limitations of the computational model, such as performing calculations in the gas phase, which neglects the effects of solvent or the complex intermolecular interactions present in the solid state. researchgate.netresearchgate.net Similarly, calculated vibrational frequencies are often compared with experimental FT-IR and Raman spectra to confirm the structural assignments of vibrational modes. nih.gov A close agreement between theoretical and experimental spectra provides confidence in the computational model and its ability to accurately describe the molecule's properties. rsc.org

Advanced Spectroscopic and Morphological Characterization Techniques for Thiophene Based Organic Semiconductors

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a detailed map of the molecule's atomic framework, confirming the precise arrangement of the hexyl chain and the terthiophene backbone.

In ¹H NMR spectroscopy, the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of the proton signals provide definitive evidence of the structure. The aliphatic protons of the hexyl group typically appear in the upfield region (δ 0.8-2.8 ppm), while the aromatic protons on the thiophene (B33073) rings resonate in the downfield region (δ 6.5-7.5 ppm). The integration of these signals confirms the number of protons in each environment, verifying the presence of the hexyl group relative to the aromatic core.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum shows distinct signals for the aliphatic carbons of the hexyl chain and the aromatic carbons of the three thiophene rings. This analysis confirms the carbon skeleton and the regiochemistry of the substitution. For closely related structures, such as 5-Methyl-3-hexyl-2,2':5',2''-terthiophene, detailed assignments have been reported, which serve as a strong basis for interpreting the spectra of the target compound. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Hexyl-Substituted Terthiophene Structure Data is based on closely related analogs and predicted values for this compound.

| Atom Type | Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aliphatic | -CH₃ | ~0.90 (t) | ~14.3 |

| Aliphatic | -(CH₂)₄- | ~1.32 (m) | ~22.8, ~29.5, ~30.8, ~31.9 |

| Aliphatic | Thiophene-CH₂- | ~2.70 (t) | ~29.6 |

| Aromatic | Thiophene-H | ~6.60 - 7.25 (m) | ~123.7 - 140.0 |

Mass Spectrometry for Molecular Composition and Purity Verification

Mass spectrometry is a critical technique for verifying the molecular weight and elemental composition of this compound. The analysis confirms the successful synthesis of the target molecule and helps assess its purity by detecting any residual starting materials or byproducts.

For this compound (molecular formula C₁₈H₂₀S₃), the expected monoisotopic mass is approximately 332.07 Da. nih.gov High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, can measure this mass with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous confirmation of the elemental formula.

Electron Ionization (EI) or Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 332. nih.gov Common fragmentation patterns involve the loss of parts of the alkyl chain, which further corroborates the structure. The absence of peaks corresponding to impurities confirms the sample's purity.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₈H₂₀S₃ | Defines the elemental composition. nih.gov |

| Molecular Weight | 332.6 g/mol | Calculated average molecular mass. nih.gov |

| Molecular Ion Peak (M⁺) | m/z 332 | Confirms the molecular weight of the compound. nih.gov |

| Major Fragment Ion | m/z 261, 262 | Likely corresponds to the loss of the hexyl chain or fragments thereof. nih.gov |

X-ray Diffraction (XRD) for Crystalline Ordering and Thin Film Structure

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the crystalline structure and molecular packing of this compound in its solid state. For organic semiconductors, the degree of crystallinity and the orientation of molecules in thin films are paramount as they directly influence charge transport properties.

In thin films, XRD analysis can reveal the orientation of the crystalline domains relative to the substrate. For many oligothiophenes, a lamellar packing structure is observed, characterized by distinct diffraction peaks. These peaks correspond to the interlayer spacing (d-spacing) of the molecular layers. The presence of sharp, well-defined diffraction peaks is indicative of a highly ordered, crystalline material, which is generally desirable for efficient charge mobility.

Studies on closely related molecules, such as 5,5''-Dihexyl-2,2':5',2''-terthiophene, have confirmed the formation of well-defined crystal structures. nih.gov Analysis of these structures reveals important parameters like π-stacking distances, which are crucial for intermolecular charge hopping. For thin films of thiophene-based polymers, XRD is used to confirm that molecules adopt a favorable "edge-on" orientation on the substrate, which facilitates in-plane charge transport. nih.gov

Atomic Force Microscopy (AFM) for Surface Morphology and Phase Separation Analysis

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to visualize the nanoscale morphology of thin films of this compound. AFM provides three-dimensional topographical information, allowing for the characterization of film roughness, grain size, and the presence of crystalline domains or defects.

In the context of organic electronics, a smooth and uniform film morphology is often required for reliable device performance. AFM can quantify the root-mean-square (RMS) roughness of the film surface. Furthermore, in "tapping mode," AFM can provide phase images that are sensitive to local variations in material properties, such as hardness and adhesion. This capability is particularly useful for analyzing phase separation in blend films, for instance, when the oligothiophene is mixed with an acceptor material in an organic photovoltaic device.

High-resolution AFM has even been used to visualize single strands of polythiophene, resolving features down to the atomic level. nih.gov Such studies have identified the positions of sulfur atoms within the polymer backbone, demonstrating the power of AFM to probe molecular-scale arrangement. nih.gov For films of the target compound, AFM is essential for correlating the processing conditions with the resulting film morphology and, ultimately, with the electronic properties of the fabricated devices.

Thermal Stability Assessment through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal stability of an organic semiconductor is a critical parameter that determines its processing window and operational lifetime in a device. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal properties of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram reveals the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs. A high decomposition temperature is crucial, as it indicates that the material can withstand the temperatures required for device fabrication processes like thermal evaporation or annealing without degrading. Studies on derivatives of hexyl terthiophene have demonstrated their application as stable donor materials in organic solar cells. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to identify phase transitions, such as melting (Tm) and crystallization (Tc) temperatures, as well as glass transitions (Tg). These thermal transitions are important because they define the temperatures at which the material's morphology can be modified through annealing. For many oligothiophenes, DSC reveals the presence of liquid crystalline phases, which can be exploited to achieve highly ordered films. rsc.org The combination of TGA and DSC provides a complete picture of the material's thermal behavior, guiding its synthesis, purification, and integration into electronic devices. researchgate.net

Structure Property Relationships and Design Principles in 2 Hexyl 5 5 Thiophen 2 Ylthiophen 2 Yl Thiophene Systems

Influence of Alkyl Chain Substitution on Material Solubility and Intermolecular Interactions

Alkyl side chains are appended to π-conjugated backbones primarily to enhance solubility in common organic solvents, a crucial requirement for solution-based processing of electronic devices. figshare.com The hexyl group in 2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene imparts good solubility, enabling the formation of uniform thin films. The length and structure of these alkyl chains, however, play a more complex role, significantly influencing intermolecular interactions, solid-state packing, and ultimately, electronic properties. acs.org

Research has shown that modifying the length of alkyl chains can systematically tune material properties. For instance, in a series of symmetric 4-alkylphenyl derivatives of uky.edubenzothieno[3,2-b]benzothiophene, increasing the alkyl chain length from hexyl (C6) to dodecyl (C12) influenced thermal stability, thin-film absorption spectra, and charge-carrier mobility. rsc.org While longer chains can improve solubility, they can also alter the packing motif. Studies on poly(diketopyrrolopyrrole-alt-quaterthiophene) demonstrated that polymers with shorter hexyl chains have limited solubility compared to those with nonyl or dodecyl chains, which affects the resulting molecular weight and crystalline phase formation. rsc.org The introduction of bulkier, branched alkyl chains is another strategy to increase solubility by suppressing strong intermolecular aggregation. acs.org

| Property | Influence of Alkyl Chain Modification | Research Finding |

| Solubility | Longer or branched chains generally increase solubility. | Shorter hexyl chains in H-PDPP4T-HD limit solubility, while longer nonyl and dodecyl chains improve it. rsc.org The introduction of bulky side chains is a known method to increase solubility by reducing intermolecular interaction. acs.org |

| Thermal Properties | Chain length affects melting and crystallization temperatures. | In TBTT-based acceptors, introducing a bulky butyloctyl group lowered the melting and crystallization temperatures compared to an octyl group, indicating reduced crystallinity. acs.org |

| Molecular Packing | Alkyl chains dictate the solid-state packing motif and π-stacking distance. | Hexyl-substituted oligothiophenes show marked differences in solid-state packing compared to unsubstituted analogs, which can lead to enhanced hole mobilities. uky.edursc.org |

| Crystalline Phase | Chain length can control the formation of different crystalline polymorphs. | For a low band gap polymer, short hexyl chains favored the formation of a redshifted β₂ phase, while longer pentadecyl chains favored the β₁ phase. rsc.orgrsc.org |

Impact of Conjugation Length Modulation on Electronic Band Gaps and Optical Properties

The extent of the π-conjugated system is a primary determinant of the electronic and optical properties of oligothiophenes. The electronic band gap, defined as the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is inversely related to the conjugation length. researchgate.net For this compound, the conjugated path extends over three thiophene (B33073) rings.

As the number of thiophene units in the oligomer chain increases, the HOMO energy level increases while the LUMO energy level decreases. mdpi.com This systematic reduction in the HOMO-LUMO gap has a direct and predictable effect on the material's optical properties. mdpi.com Specifically, a smaller band gap corresponds to the absorption and emission of lower-energy, longer-wavelength light. This phenomenon is observed as a "red shift" in the UV-Vis absorption and photoluminescence spectra. mdpi.com

Studies on various oligothiophene systems have quantified this relationship. For instance, in a series of A-π-D-π-A type small molecules, extending the oligothiophene π-bridge from one to four units resulted in a narrowing of the optical band gap from 1.94 eV to 1.82 eV. nih.gov Similarly, calculations on polythiophene oligomers show the band gap gradually decreasing towards 2 eV as the number of repeating units approaches 30. mdpi.com This tunability is fundamental to designing materials for specific applications; for example, materials with narrower band gaps are desirable for near-infrared photodetectors and as absorbing layers in solar cells to capture a larger portion of the solar spectrum.

| Number of Thiophene Units (n) | Compound Type | HOMO (eV) | Optical Band Gap (Egopt) (eV) | Absorption Max (λmax) (nm) |

| 1 | COOP-1 HT-TBDT nih.gov | -5.68 | 1.94 | - |

| 2 | COOP-2 HT-TBDT nih.gov | -5.47 | 1.87 | - |

| 3 | COOP-3 HT-TBDT nih.gov | -5.40 | 1.84 | - |

| 4 | COOP-4 HT-TBDT nih.gov | -5.34 | 1.82 | - |

| 4 | DDQT-1 tripod.com | -5.27 | 2.82 | 438 (film) |

| 8 | DDQT-2 tripod.com | -5.02 | 2.45 | 486 (film) |

| 24 | DDQT-6 tripod.com | -4.87 | 2.25 | 536 (film) |

Rational Design of Donor-Acceptor (D-A) Architectures for Tunable Optoelectronic Characteristics

A powerful strategy for fine-tuning the optoelectronic properties of organic materials is the creation of donor-acceptor (D-A) architectures. rsc.org In this design, an electron-rich "donor" unit is covalently linked to an electron-deficient "acceptor" unit. Oligothiophenes, including the terthiophene core of this compound, are excellent electron donors due to their relatively low oxidation potentials. scispace.com

By pairing an oligothiophene donor with a suitable acceptor, a "push-pull" system is formed, which can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. scispace.comnih.gov This D-A design principle allows for precise control over the material's HOMO and LUMO energy levels and, consequently, its band gap and optical properties. rsc.org The energy levels of the resulting D-A molecule are a hybrid of the constituent parts; the HOMO is typically localized on the donor segment, while the LUMO is localized on the acceptor. rsc.org

A wide variety of acceptor units have been successfully integrated with oligothiophene donors. Examples include:

Benzothiadiazole (BTD) and Quinoxaline (QX): When used as central acceptors in D-A-D pentameric oligothiophenes, they induce a drastic red shift in the absorption spectrum compared to the donor-only oligomer. nih.gov

BODIPY: This moiety, when used as an acceptor, creates push-pull oligothiophenes that exhibit amphoteric redox behavior (both reversible reduction and oxidation). scispace.com

Thiazole: Thiazole-based acceptors combined with thiophene donors have been used to create low band gap, blue-light-emitting oligomers. nih.govresearchgate.net

Naphthalimide: Used to create low-bandgap oligomeric semiconductors with extended absorption up to 1000 nm. rsc.org

This approach provides a modular and effective method to engineer materials with tailored optoelectronic characteristics for targeted applications. rsc.org

| Donor Unit | Acceptor Unit | Architecture | Key Optoelectronic Feature |

| Oligothiophene scispace.com | BODIPY | D-A | Amphoteric redox behavior; dual fluorescence. |

| Thiophene nih.gov | Quinoxaline (QX) | D-A-D | Drastic shift in absorption spectrum (~150 nm). |

| Thiophene nih.gov | Benzothiadiazole (BTD) | D-A-D | Significant red shift in absorption compared to donor-only molecule. |

| Thiophene nih.gov | Thiazole | D-A | Low electrochemical band gap (1.55 eV) and blue emission. |

| Oligothiophene rsc.org | Naphthalimide | D-A | Extended absorption up to 1000 nm; precisely tuned energy levels. |

Correlation between Molecular Packing, Thin Film Morphology, and Charge Transport Dynamics

The performance of an organic semiconductor in a device is critically dependent on the transport of charge carriers (holes or electrons) through the solid-state material. This charge transport is not an intrinsic property of an individual molecule but is instead governed by the collective arrangement of molecules in the thin film—specifically, the molecular packing and the resulting film morphology. mdpi.com

The hexyl side chains of this compound play a crucial role in directing the self-assembly and crystallization of the molecules. The way these molecules pack in the solid state determines the degree of electronic coupling between adjacent π-conjugated systems. Common packing motifs for oligothiophenes include the "herringbone" arrangement and "slip-stacked" or "π-stacked" arrangements. uky.edu Studies have shown that hexyl substitution can shift the packing from a herringbone motif, which has lower orbital overlap, to a slip-stacked arrangement that enhances electronic coupling and increases hole mobility by orders of magnitude. uky.edu

The microscopic packing of molecules translates to the macroscopic thin film morphology. Well-ordered, crystalline domains with strong intermolecular interactions provide efficient pathways for charge transport. umons.ac.be For example, the formation of long, interconnected fibrillar structures in poly(3-hexylthiophene) films is known to produce high charge carrier mobilities. umons.ac.be Conversely, amorphous or poorly ordered regions and grain boundaries between crystalline domains can act as traps or barriers, impeding charge transport. princeton.edu

The charge transport mechanism in oligothiophene films is often described as a thermally activated polaron hopping process, where charges hop between localized states on adjacent molecules. aps.orgaps.org The efficiency of this process is highly sensitive to the intermolecular distance (especially the π-stacking distance) and the relative orientation of the molecules. Therefore, controlling the thin film morphology through processing conditions (e.g., solvent choice, annealing) is a key strategy for optimizing device performance by creating highly ordered pathways for efficient charge transport. nih.gov

| Material System | Packing / Morphology | Charge Transport Property | Correlation |

| Hexyl-substituted BTTT uky.edu | Slip-stacked | Increased hole mobility | Alkyl side chains cause molecules to adopt orientations that enhance hole mobilities by an order of magnitude compared to the herringbone packing of unsubstituted analogs. |

| Regioregular poly(3-hexylthiophene) umons.ac.be | Fibrillar texture | High charge mobility (10⁻²–10⁻¹ cm² V⁻¹ s⁻¹) | Fibrils, resulting from strong intermolecular π-stacking, act as efficient conduits for charge transport compared to amorphous structures. |

| BCTT umn.edu | Herringbone motif | Single-crystal hole mobility of 0.094 cm² V⁻¹ s⁻¹ | The specific crystal structure with a herringbone motif leads to efficient charge transport. |

| Low band gap polymer with hexyl chains rsc.org | Edge-on orientation, close π-stacking | Higher mobility | The polymer with hexyl chains adopts an edge-on orientation and a close π-stacking distance, consistent with higher mobility in transistors. |

Applications of 2 Hexyl 5 5 Thiophen 2 Ylthiophen 2 Yl Thiophene and Its Derivatives in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Sensor Applications

Emission Spectrum Control and Near-Infrared (NIR) Luminophore Potential

The control of the emission spectrum in organic conjugated molecules is fundamental for their application in electronic devices. For 2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene and its derivatives, the ability to tune their fluorescence output, particularly towards the near-infrared (NIR) region, is a key area of research. This control is primarily achieved through precise structural modifications and by influencing the molecule's environment.

The optical and electronic properties of oligothiophenes can be systematically tuned through several strategies. rsc.orgresearchgate.net One of the most effective methods is the modification of the molecular architecture, such as extending the π-conjugated system or introducing specific functional groups. researchgate.net Increasing the number of thiophene (B33073) rings in the oligomer backbone, for instance, leads to a bathochromic (red) shift in the absorption and emission spectra. researchgate.netacs.org This is due to a reduction in the HOMO-LUMO gap as the length of the π-conjugation increases. acs.org

Introducing electron-donating groups, such as alkoxy substituents, onto the thiophene backbone is another powerful technique for tuning emission properties. researchgate.net These substitutions can induce a red-shift in both absorption and emission bands. researchgate.net The creation of donor-π-acceptor (D-π-A) structures is a particularly effective approach, where the strategic placement of electron-donating and electron-accepting moieties can significantly alter the intramolecular charge transfer characteristics, thereby controlling the emission wavelength. rsc.orgmdpi.com Even small variations in the molecular structure can have a strong impact on the resulting optical properties. nih.gov

Beyond covalent modifications, the emission spectrum of these compounds can be influenced by their immediate environment, a phenomenon known as solvatochromism. The polarity of the solvent can alter the energy levels of the ground and excited states, leading to shifts in the emission wavelength. uobaghdad.edu.iq For example, in related DPP-based thiophene dyes, a red-shift in the emission maximum is observed as the solvent polarity changes, demonstrating an external method for emission control. uobaghdad.edu.iq

The potential for these molecules to act as near-infrared (NIR) luminophores stems directly from this ability to red-shift their emission. By extending the π-conjugation and incorporating suitable donor-acceptor groups, the emission can be pushed into the NIR region of the electromagnetic spectrum. researchgate.netmdpi.com Thiophene-based D-π-A-π-D dyes have been successfully synthesized and shown to exhibit fluorescence in the near-infrared, making them promising candidates for use as active emitting layers in NIR Organic Light-Emitting Diodes (OLEDs) and other IR luminophore applications. mdpi.com Furthermore, related oligothiophenes are known to absorb light efficiently in the visible and near-infrared regions, a critical property for any NIR-emitting material. smolecule.com

Interactive Data Tables

Table 1: Effect of Solvent Polarity on Emission of a Thiophene Derivative

This table illustrates how the emission properties of a representative thiophene-based dye can be influenced by the polarity of the solvent. Data is based on findings for 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. uobaghdad.edu.iq

| Solvent | Absorption Max (λ_max,abs) (nm) | Emission Max (λ_max,em) (nm) | Stokes Shift (cm⁻¹) |

| Propylene Carbonate | 558 | - | 734 |

| Acetonitrile | 558 | - | 836 |

| Diethyl Ether | 563 | - | 668 |

| Tetrahydrofuran (B95107) (THF) | - | - | 601 |

| Cyclohexane | 569 | - | 601 |

| Dibutyl Ether | - | - | 719 |

| Dichloromethane (DCM) | - | - | 804 |

Note: Specific emission maxima were not detailed in the source text, but the Stokes shift values indicate changes in the emission relative to absorption.

Table 2: General Effects of Structural Modification on Oligothiophene Emission

This table summarizes the general principles of how common structural modifications affect the emission wavelength of oligothiophenes, based on established research findings. rsc.orgresearchgate.netacs.org

| Structural Modification | General Effect on Emission Spectrum | Underlying Principle |

| Increase number of thiophene units | Red-shift (bathochromic) | Extension of π-conjugation, lowering of HOMO-LUMO gap. researchgate.netacs.org |

| Add electron-donating groups (e.g., Alkoxy) | Red-shift (bathochromic) | Increases electron density, destabilizes HOMO, reduces bandgap. researchgate.net |

| Create Donor-π-Acceptor (D-π-A) structure | Tunable, often significant red-shift | Promotes intramolecular charge transfer (ICT) in the excited state. rsc.org |

Future Prospects and Advanced Research Avenues for 2 Hexyl 5 5 Thiophen 2 Ylthiophen 2 Yl Thiophene

Exploration of Novel Synthetic Pathways for Scalable Production and Functionalization

The transition of 2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene and its derivatives from laboratory-scale curiosities to commercially viable materials hinges on the development of scalable and cost-effective synthetic methodologies.

Scalable Production: Traditional cross-coupling reactions like Suzuki and Stille couplings have been the workhorses for synthesizing oligothiophenes, offering good yields and compatibility with various functional groups. rsc.orgscilit.com For large-scale production, Suzuki coupling is particularly advantageous due to its predictable scaling, use of less-toxic reagents, and the commercial availability of building blocks. rsc.org However, these methods often require multiple steps and the pre-functionalization of monomers (e.g., halogenation and borylation), which can increase costs and generate stoichiometric waste.

Future research is increasingly focused on more atom-economical and efficient strategies. Direct Arylation Polymerization (DAP) and other C-H activation techniques are emerging as powerful alternatives. mdpi.commit.edu These methods allow for the direct coupling of C-H bonds with C-Halogen bonds, reducing the number of synthetic steps and minimizing waste. mdpi.commit.edu The implementation of flow chemistry, where reagents are continuously pumped through a reactor, offers a promising route to automate and scale up production, enhancing reproducibility and safety while potentially reducing reaction times from hours to minutes. mdpi.com Microwave-assisted synthesis also presents a pathway to accelerate reaction rates and improve yields for oligothiophene synthesis. scilit.com

Novel Functionalization: The ability to precisely modify the chemical structure of this compound is crucial for fine-tuning its electronic properties. rsc.orgnih.gov Future work will explore advanced functionalization to control energy levels, morphology, and intermolecular interactions. This includes introducing various electron-donating or electron-withdrawing groups to modulate the HOMO/LUMO energy levels for specific applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.net End-capping the oligothiophene chain with specific functional groups can be used to induce self-assembly, control crystal packing, and improve charge transport. researchgate.net Furthermore, attaching anchoring groups like phosphonic acids can enable the formation of self-assembled monolayers (SAMs), a key architecture for molecular-scale electronics. nih.gov

| Synthetic Strategy | Key Advantages | Challenges |

| Suzuki/Stille Coupling | High yields, well-established, good functional group tolerance. rsc.orgscilit.com | Multi-step process, requires pre-functionalized monomers, generates stoichiometric waste. |

| Direct Arylation / C-H Activation | Atom-economical, fewer synthetic steps, reduced waste. mdpi.commit.edu | Can require harsh conditions, regioselectivity can be a challenge. mdpi.com |

| Flow Chemistry | Scalable, automated, improved safety and reproducibility, shorter reaction times. mdpi.com | Requires specialized equipment, optimization of flow parameters. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. scilit.com | Scalability can be limited compared to flow chemistry. |

Development of Hybrid Materials and Advanced Device Architectures

The integration of this compound into hybrid materials and sophisticated device structures is a key avenue for unlocking its full potential and achieving high-performance electronics.

Hybrid Materials:

Perovskite Solar Cells (PSCs): Oligothiophenes are excellent candidates for hole-transport materials (HTMs) in PSCs. researchgate.netnist.gov Their electron-rich nature ensures good interfacial contact with the perovskite layer, and their energy levels can be tuned to facilitate efficient hole extraction. rsc.orgnist.gov Research has shown that terthienyl-based HTMs can lead to PSCs with power conversion efficiencies (PCEs) exceeding 20%, comparable to the expensive state-of-the-art HTM, spiro-OMeTAD. rsc.orgnist.gov Future work will focus on designing oligothiophenes that enhance the stability of the perovskite layer while maintaining high charge mobility.

Quantum Dot (QD) Composites: Hybridizing oligothiophenes with inorganic semiconductor quantum dots creates materials with tunable optical properties and enhanced charge separation capabilities. mdpi.com In these composites, the oligothiophene can act as a matrix for dispersing QDs, facilitating charge transport from the dots after photoexcitation. mit.edu Such hybrids are being explored for applications in photodetectors and next-generation solar cells where the broad absorption of QDs can be combined with the efficient charge transport of the organic semiconductor. mdpi.comresearchgate.net

Advanced Device Architectures:

Single-Material Organic Solar Cells: A promising architecture involves creating donor-acceptor dyads where an oligothiophene donor is covalently linked to a fullerene acceptor. acs.orgresearchgate.net This unimolecular approach prevents large-scale phase separation that can occur in traditional bulk-heterojunction solar cells, potentially leading to improved device stability and performance. acs.org An oligothiophene-fullerene dyad has achieved a PCE of over 5% in a single-material organic solar cell, demonstrating the viability of this architecture. acs.org

Self-Assembled Monolayer Field-Effect Transistors (SAMFETs): By functionalizing the oligothiophene with an appropriate anchor group (e.g., phosphonic acid), it is possible to form a highly ordered, single-molecule-thick semiconducting layer on a dielectric surface. nih.govrsc.org This bottom-up self-assembly approach provides ultimate control over the active layer thickness and molecular orientation, enabling the fabrication of ultra-thin transistors. ama-science.org SAMFETs are crucial for studying charge transport at the molecular level and for developing low-power, high-density integrated circuits. nih.gov

| Device Type | Role of Oligothiophene | Key Performance Metric |

| Perovskite Solar Cells | Hole-Transport Material (HTM) | Power Conversion Efficiency (PCE) > 20% rsc.orgnist.gov |

| Single-Material Solar Cells | Covalently linked donor in a dyad | PCE > 5% acs.org |

| Quantum Dot Hybrids | Charge transport matrix | Enhanced photodetector efficiency mdpi.com |

| SAMFETs | Active semiconducting monolayer | High charge carrier mobility in an ultrathin format nih.gov |

Investigation into Long-Term Stability and Environmental Durability of Devices

A critical hurdle for the widespread adoption of organic electronics is ensuring long-term operational stability and resilience to environmental factors such as oxygen and moisture. ama-science.orgmdpi.com Future research on this compound must rigorously address these challenges.

Degradation Mechanisms: The degradation of thiophene-based materials in devices is a complex issue. In organic electrochemical transistors (OECTs), a key mechanism involves the reaction of dissolved oxygen at the interface between the gold electrode and the organic semiconductor, particularly under reductive bias stress. rsc.orgrsc.orgrsc.org This reaction produces reactive oxygen species that can attack the conjugated backbone of the oligothiophene, disrupting charge transport. rsc.orgrsc.org In perovskite solar cells, the ingress of moisture and oxygen can degrade not only the perovskite layer itself but also the organic hole-transport layer, leading to a rapid decline in performance. mdpi.comresearchgate.net

Strategies for Enhanced Durability:

Passivation: One of the most effective strategies is passivation. This can involve encapsulating the entire device to prevent exposure to air and water. mdpi.com At the materials level, thiophene-based small molecules are themselves being used as passivating agents at the surface of perovskite films. nih.govresearchgate.netnist.gov These molecules can heal surface defects and create a hydrophobic barrier that repels water, significantly improving the device's lifetime and efficiency. researchgate.netnist.gov For transistors, passivating the metal electrodes with self-assembled monolayers can disrupt the catalytic degradation process. rsc.orgrsc.org

Molecular Design: The intrinsic stability of the oligothiophene can be enhanced through molecular engineering. Designing hydrophobic HTMs based on oligothiophene structures has been shown to improve the moisture resistance of planar perovskite solar cells. mdpi.com Furthermore, creating highly ordered, crystalline thin films can reduce the penetration of oxygen and water into the bulk of the material, thereby slowing degradation.

Device Engineering: The choice of materials and the device architecture play a crucial role. For instance, replacing catalytic gold electrodes in OECTs with non-catalytic alternatives can suppress a major degradation pathway. rsc.org In PSCs, the development of stable charge transport layers and robust interfacial contacts is as critical as the stability of the perovskite absorber itself. acs.org Research shows that some devices incorporating specific thiophene (B33073) derivatives exhibit remarkable stability, with no performance decrease after months of storage or thousands of operational cycles. nih.gov

| Stress Factor | Degradation Effect | Mitigation Strategy |

| Oxygen | Creates reactive species that break conjugation. rsc.orgrsc.org | Device encapsulation, use of non-catalytic electrodes. rsc.org |

| Moisture | Degrades perovskite layer and organic HTL. mdpi.comresearchgate.net | Hydrophobic molecular design, passivation layers. nist.govmdpi.com |

| Bias Stress | Accelerates electrochemical degradation at interfaces. rsc.org | Optimized device biasing schemes, interface passivation. rsc.org |

Integration into Emerging Flexible and Transparent Electronic Technologies

The inherent processability and mechanical flexibility of organic semiconductors like this compound make them ideal candidates for next-generation electronics that are conformable, lightweight, and even transparent. nih.govresearchgate.net

Flexible Electronics: The compatibility of oligothiophenes with solution-processing techniques on flexible plastic substrates is a major advantage over brittle inorganic semiconductors like silicon. nih.gov This enables the fabrication of flexible OFETs, which are the building blocks for a wide range of applications, including bendable displays, smart cards, and flexible sensors. nih.govrsc.org Thiophene-based materials are being actively investigated for flexible biosensors that can conform to the skin for health monitoring. ama-science.org

Transparent Electronics: While highly conjugated oligothiophenes absorb visible light, making them colored, they can be integrated into architectures that yield transparent devices. One approach is to create hybrid materials, such as incorporating oligothiophenes into a transparent polysilsesquioxane (PSQ) network. rsc.orgrsc.org These hybrid films can be doped to become conductive while maintaining high transparency, making them suitable for use as transparent conductive films, potentially as an alternative to indium tin oxide (ITO). rsc.orgrsc.orgmdpi.com

Wearable and Stretchable Devices: The future of electronics is moving towards seamless integration with the human body. Thiophene-based organic polymers are prime candidates for wearable electronics due to their softness, low toxicity, and light weight. mdpi.commit.edu Research into stretchable sensors for monitoring human motion and physiological signals often relies on composites of conductive materials within an elastic polymer matrix. mdpi.commdpi.comnih.gov Oligothiophenes can be incorporated as the active semiconducting or conducting element in these devices. The challenge lies in maintaining electronic performance under mechanical strain, which requires innovative material design to ensure robust electrical pathways even when the device is stretched or bent. nih.gov

| Technology | Application Example | Key Advantage of Oligothiophene |

| Flexible Electronics | Flexible OFETs, bendable sensors. nih.govrsc.org | Solution-processable on plastic substrates, mechanical compliance. |

| Transparent Electronics | Transparent conductive films. rsc.orgrsc.org | Can be integrated into transparent polymer matrices, tunable conductivity. rsc.org |

| Wearable/Stretchable Devices | Skin-mountable biosensors, motion sensors. mdpi.comnih.gov | Lightweight, biocompatible, inherent flexibility. mdpi.com |

Q & A

Q. What are the standard synthetic routes for 2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene, and how can reaction conditions be optimized?

Answer: The synthesis typically involves iterative cross-coupling reactions (e.g., Stille or Suzuki coupling) to link thiophene subunits. For example:

- Step 1: Preparation of 5-iodo-2-hexylthiophene via iodination of 2-hexylthiophene. Yields of ~83% are achieved using a 50 mmol scale reaction with 1H NMR characterization (δ 7.05 and 6.49 for thiophene protons) .

- Step 2: Coupling with a stannylated thiophene derivative (e.g., 2-hexyl-5-(trimethylstannyl)thiophene) under palladium catalysis. Reaction optimization includes controlling temperature (80–110°C) and solvent polarity (e.g., THF or toluene) to minimize side reactions .

Key Optimization Parameters:

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd(PPh₃)₄ | Higher loading accelerates coupling but increases cost |

| Reaction Time | 12–24 hours | Prolonged time improves conversion but risks decomposition |

| Purification Method | Column chromatography | Hexane/ethyl acetate gradients resolve oligomeric byproducts |

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Answer:

- 1H/13C NMR: Proton signals for the hexyl chain (δ 0.86–2.81) and thiophene backbone (δ 6.49–7.05) confirm regiochemistry .

- Mass Spectrometry: High-resolution MS (ESI-TOF) identifies molecular ion peaks (e.g., [M+H]+) and rules out halogenated impurities.

- X-ray Crystallography: For single-crystal analysis, use SHELX software for structure refinement. Mercury CSD aids in visualizing packing patterns and intermolecular interactions (e.g., π-π stacking) .

Common Pitfalls:

- Overlapping NMR signals in the aromatic region may require 2D COSY or HSQC for assignment.

- Crystallization challenges due to flexible hexyl chains; slow diffusion of pentane into a chloroform solution is recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functional/basis set combinations are validated?

Answer: DFT with the B3LYP functional and 6-31G(d,p) basis set is widely used to model:

- HOMO-LUMO gaps: Critical for assessing charge transport in organic semiconductors. Studies show that alkyl chain length (hexyl vs. shorter chains) modulates bandgap by ~0.2 eV .

- Polarizable Continuum Model (PCM): Solvent effects (e.g., toluene vs. chloroform) on optical absorption can be simulated using integral equation formalism (IEF-PCM) .

Validation: Compare computed UV-Vis spectra with experimental data (λmax ~350–400 nm for thiophene derivatives). Discrepancies >10 nm suggest inadequate solvent effect modeling .

Q. What role does this compound play in organic field-effect transistors (OFETs), and how are device performance metrics (e.g., mobility) measured?

Answer:

- Semiconductor Layer: The compound’s π-conjugated backbone facilitates hole mobility (µh). In PBTTT-based polymers, mobilities of 0.1–1 cm²/V·s are reported .

- Device Fabrication: Spin-coating or blade-coating onto SiO₂/Si substrates with octadecyltrichlorosilane (OTS) treatment improves film morphology.

- Testing: Transfer curve analysis (ID-VG sweeps) under inert conditions. Mobility is calculated using the equation:

where = gate dielectric capacitance .

Q. How can researchers resolve contradictions in reported photophysical data (e.g., fluorescence quantum yield)?

Answer: Contradictions often arise from:

- Sample Purity: Oligomeric byproducts reduce quantum yield. Use preparative GPC for rigorous purification .

- Solvent/Matrix Effects: Compare measurements in identical solvents (e.g., dichloromethane degrades under UV; use degassed THF).

- Instrument Calibration: Validate fluorimeters using standard dyes (e.g., quinine sulfate for quantum yield) .

Example Data Conflict Resolution:

| Study | Reported ΦF | Conditions | Resolution |

|---|---|---|---|

| A | 0.45 | Toluene, 298 K | Confirmed via lifetime analysis (τ = 2.1 ns) |

| B | 0.28 | Chloroform, ambient O₂ | Oxygen quenching artifact |

Q. What strategies mitigate degradation of this compound under ambient or operational conditions?

Answer:

- Oxidative Stability: Thiophene rings are prone to oxidation. Add radical scavengers (e.g., BHT) to solutions. For solid-state devices, encapsulate with UV-curable resins .

- Thermal Stability: TGA data (5% weight loss at \sim250°C) suggests compatibility with processing below 200°C. Annealing in N₂ atmosphere prevents backbone scission .

Accelerated Aging Tests:

Q. How do solvent effects influence supramolecular assembly, and what predictive tools are available?

Answer:

- Solvent Polarity Index (SPI): Low SPI solvents (e.g., hexane, SPI = 0.1) promote π-π stacking, while high SPI (e.g., DMF, SPI = 6.4) disrupt aggregation.

- Mercury CSD Analysis: Compare crystal structures (e.g., CCDC entries) to identify solvent-dependent packing motifs. For example, chloroform induces herringbone packing, while toluene favors lamellar .

Q. What comparative studies exist between this compound and alkylated bithiophene derivatives?

Answer:

- Charge Transport: Hexyl substitution reduces crystallinity but enhances solubility, balancing processability and mobility. Bithiophene analogs (e.g., 5,5′-dihexyl-2,2′-bithiophene) exhibit higher µh (\sim0.5 cm²/V·s) but poorer film uniformity .

- Optoelectronic Trade-offs: Extended conjugation in terthiophene derivatives lowers bandgap (1.8 eV vs. 2.2 eV for bithiophenes) but increases synthetic complexity .

Q. How can crystallographic data guide the design of derivatives with improved properties?

Answer:

- Torsion Angle Analysis: Mercury CSD reveals inter-ring torsion angles (e.g., 10–20° for planar conformers). Smaller angles enhance conjugation and red-shift absorption .

- Packing Efficiency: High-density packing (e.g., 1.4 g/cm³) correlates with thermal stability. Derivatives with branched alkyl chains reduce packing density, improving solution processability .

Q. What are the limitations of current synthetic and computational approaches, and how might they be addressed?

Answer:

- Synthesis: Scalability of cross-coupling reactions is hindered by Pd catalyst cost. Recent advances in Ni-catalyzed couplings offer a lower-cost alternative .

- Computational: DFT underestimates exciton binding energies. Time-dependent DFT (TDDFT) with tuned range-separated functionals (e.g., ωB97X-D) improves accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.